2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chlorophenyl group, an isoxazole ring, and a furan-2-ylmethyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where the furan-2-ylmethylamine reacts with an acyl chloride derivative of the isoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The isoxazole ring and chlorophenyl group may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-phenylisoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
- 2-(5-(4-bromophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
- 2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
Uniqueness
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the chlorophenyl group, which may enhance its biological activity and chemical stability compared to similar compounds
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-12-5-3-11(4-6-12)15-8-13(19-22-15)9-16(20)18-10-14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCURSOSBOBYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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